2-Isocyanatophenol
Description
Overview of Isocyanate Chemistry and Aromatic Isocyanates in Research
Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. wikipedia.org This group's reactivity, particularly the electrophilic nature of the carbon atom, makes isocyanates valuable reagents in organic synthesis. wikipedia.org They readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. wikipedia.orgexcli.de This reactivity is the foundation for the production of a wide array of polymers, most notably polyurethanes. wikipedia.orgrsc.org
Aromatic isocyanates, where the isocyanate group is attached to an aromatic ring, are of particular interest in research due to their unique electronic properties and the rigid backbone they impart to polymers. rsc.org The synthesis of aromatic isocyanates is a well-established field, with methods ranging from the industrial-scale phosgenation of amines to various laboratory-scale preparations. wikipedia.orguniversiteitleiden.nlresearchgate.net Researchers continually explore new synthetic routes and applications for these versatile compounds, driven by the need for novel materials and more sustainable chemical processes. rsc.orguniversiteitleiden.nl
Structural Features and Unique Reactivity Considerations of ortho-Substituted Phenol (B47542) Derivatives
Phenol and its derivatives are a cornerstone of organic chemistry, known for the hydroxyl group's ability to activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. wku.edu When a substituent is located at the ortho position to the hydroxyl group, unique steric and electronic interactions come into play. wku.edursc.org These interactions can significantly influence the molecule's reactivity.
The proximity of the ortho-substituent to the phenolic hydroxyl group can lead to intramolecular hydrogen bonding, affecting properties like acidity and solubility. rsc.org Furthermore, the ortho-substituent can direct the regioselectivity of subsequent reactions through steric hindrance or by acting as a directing group in processes like ortho-lithiation. wku.edu In the case of 2-isocyanatophenol, the ortho-positioning of the highly reactive isocyanate group and the hydroxyl group sets the stage for unique intramolecular reactions. researchgate.netresearchgate.net The hydroxyl group can act as an intramolecular nucleophile, attacking the electrophilic carbon of the isocyanate.
Historical Context of this compound Discovery and Initial Observations
The study of this compound has largely been in the context of it being a fleeting, or transient, intermediate in chemical reactions. Early investigations into the reactions of related compounds provided the first clues to its existence. For instance, research into the thermolysis of 2-phenylcarbamoyloxyphenyl isocyanate suggested the formation of this compound as an intermediate.
More direct evidence for the formation of this compound has come from studies on the reactions of 2-isocyanatophenyl acetate (B1210297) with various nucleophiles. researchgate.netcolab.ws In these reactions, the acetate group is cleaved, leading to the in-situ generation of this compound. researchgate.net A key observation in these studies is the subsequent and rapid intramolecular cyclization of the transient this compound to form 2-benzoxazolinone (B145934). researchgate.netresearchgate.netcolab.ws This cyclization is a thermodynamically favorable process that serves as a strong indicator of the intermediate's formation.
Significance of this compound as a Transient Intermediate in Chemical Transformations
A transient intermediate is a short-lived, high-energy molecule that is formed during a chemical reaction and quickly converts into a more stable product. libretexts.orguobasrah.edu.iq Although they are not the final products, understanding these intermediates is crucial for elucidating reaction mechanisms. libretexts.org this compound perfectly fits this description. Its significance lies in its role as a key intermediate that dictates the final products of certain reactions.
The formation and subsequent reactivity of this compound are central to understanding the outcomes of reactions involving precursors like 2-isocyanatophenyl acetate. researchgate.net For example, in reactions with amines, the expected ureas are often not the primary products. Instead, acetamides and 2-benzoxazolinone are formed, a result directly attributable to the intermediate formation and intramolecular cyclization of this compound. researchgate.netcolab.ws This highlights the importance of considering the formation of such transient species when designing synthetic routes and predicting reaction outcomes. The study of this compound, therefore, provides valuable insights into the intricate pathways of organic reactions.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 151.12 g/mol |
| Predicted pKa | ~10 |
Data sourced from available chemical literature. vulcanchem.com
Table 2: Spectroscopic Data Inferences for this compound
| Spectroscopy | Characteristic Feature | Predicted Wavenumber/Chemical Shift |
| Infrared (IR) | Isocyanate (-NCO) stretch | ~2270–2250 cm⁻¹ |
| Infrared (IR) | Phenolic (-OH) stretch | Broad peak near 3300 cm⁻¹ |
| ¹H NMR | Phenolic proton | δ 9–10 ppm |
| ¹³C NMR | Isocyanate carbon | δ 120–130 ppm |
| ¹³C NMR | Phenolic carbon (C-OH) | δ 150–160 ppm |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NO2 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-isocyanatophenol |
InChI |
InChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H |
InChI Key |
OTRGSHJAEDLEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanatophenol and Its Precursors
Synthesis of 2-Isocyanatophenyl Acetate (B1210297) as a Direct Precursor
A primary route to obtaining 2-isocyanatophenol involves the synthesis of its acetylated precursor, 2-isocyanatophenyl acetate. This stable intermediate can be isolated and later used to generate this compound under specific reaction conditions.
Derivation from Acetylsalicylic Acid via Curtius Rearrangement
2-Isocyanatophenyl acetate can be synthesized from acetylsalicylic acid (aspirin) by employing the Curtius rearrangement. This reaction transforms the carboxylic acid functional group of acetylsalicylic acid into an isocyanate group.
The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. While it was once thought to be a two-step process involving an acyl nitrene intermediate, recent research indicates that the thermal decomposition is a concerted process. In this concerted mechanism, the loss of nitrogen gas and the migration of the R-group (in this case, the 2-acetoxyphenyl group) occur simultaneously. This is supported by the absence of nitrene insertion or addition byproducts in the reaction. The rearrangement proceeds with the complete retention of the migrating group's configuration.
Diphenyl phosphorazidate (DPPA) is a widely used reagent that facilitates the Curtius rearrangement in a convenient one-pot procedure, avoiding the need to isolate the potentially hazardous acyl azide intermediate. In the reaction with acetylsalicylic acid, DPPA first reacts with the carboxylic acid to form a mixed anhydride. This is followed by an intramolecular rearrangement where the azide group attacks the acyl carbon, leading to the formation of the acyl azide in situ. The subsequent thermal decomposition of the acyl azide then proceeds as described in the Curtius rearrangement to yield 2-isocyanatophenyl acetate. This method is advantageous due to its mild reaction conditions and operational simplicity.
In Situ Generation of this compound
This compound is a reactive intermediate that is often generated in situ from its more stable precursor, 2-isocyanatophenyl acetate, immediately before its intended use in a subsequent reaction.
Hydrolysis of 2-Isocyanatophenyl Acetate and Related Pathways
The generation of this compound can be achieved through the hydrolysis of the ester bond in 2-isocyanatophenyl acetate. This reaction is energetically favorable. In the presence of water or acid, the acetate group is cleaved, yielding this compound. This intermediate is highly prone to intramolecular cyclization, readily forming 2-benzoxazolinone (B145934). In an attempt to produce the corresponding amine hydrochloride from 2-isocyanatophenyl acetate using hydrochloric acid, only 2-benzoxazolinone was isolated in a high yield (92%), demonstrating the propensity for hydrolysis followed by cyclization.
Formation as an Intermediate in Reactions with Nucleophiles (e.g., Amines)
When 2-isocyanatophenyl acetate reacts with nucleophiles, such as amines, this compound is formed as an intermediate. The reaction with amines that have a basicity (pKb) greater than 3.80 leads to the formation of acetamides and 2-benzoxazolinone. The proposed mechanism suggests that the amine initially facilitates the hydrolysis of the ester group, leading to the transient formation of this compound. This intermediate then undergoes a rapid intramolecular cyclization to form the stable 2-benzoxazolinone. The formation of ureas, which would result from the direct reaction of the amine with the isocyanate group, occurs in very low yields (around 10%), indicating that the hydrolysis and subsequent cyclization pathway is dominant.
Broader Strategies for Isocyanate Synthesis and their Applicability to Phenolic Systems
The conversion of an amino group to an isocyanate in the presence of a hydroxyl group on the same aromatic ring presents a unique chemical challenge. The hydroxyl group is also nucleophilic and can react with the reagents used for isocyanate synthesis, leading to undesired side products. Therefore, the choice of synthetic route and reaction conditions is critical.
Phosgenation Routes from Aminophenols (General Considerations)
Phosgenation, the reaction of an amine with phosgene (B1210022) (COCl₂), is a long-established and widely used industrial method for the production of isocyanates. The reaction typically proceeds in a two-step mechanism: an initial "cold phosgenation" at lower temperatures (0–70°C) to form a carbamoyl (B1232498) chloride and an amine hydrochloride, followed by a "hot phosgenation" at higher temperatures (80–200°C) where the carbamoyl chloride eliminates hydrogen chloride to yield the isocyanate.
When applied to aminophenols, this process requires careful control to prevent the reaction of phosgene with the hydroxyl group, which can form a chloroformate or, with further reaction, a carbonate. The use of an excess of phosgene can help to minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the newly formed isocyanate with the starting amine.
Liquid-phase phosgenation is the conventional method for isocyanate synthesis and is carried out in an inert solvent. For the synthesis of isocyanates from aminophenols, the choice of solvent is crucial. Inert aromatic hydrocarbons such as toluene, xylene, or chlorinated aromatic hydrocarbons like ortho-dichlorobenzene (ODCB) are commonly employed. ODCB is particularly advantageous due to its high boiling point, which allows for the higher temperatures required for the "hot phosgenation" step.
The reaction is typically carried out by first reacting the aminophenol with phosgene at a low temperature to form the carbamoyl chloride intermediate. Subsequently, the temperature is raised to effect the elimination of HCl and formation of the isocyanate. The process requires careful control of temperature and phosgene flow to maximize the yield of the desired isocyanatophenol and minimize side reactions.
| Parameter | Typical Conditions |
| Solvents | Toluene, Xylene, Chlorobenzene, o-Dichlorobenzene |
| Temperature | Stage 1: 0-70°C; Stage 2: 80-200°C |
| Reactants | Aminophenol, Phosgene (often in excess) |
| Key Intermediates | Carbamoyl chloride, Amine hydrochloride |
Gas-phase phosgenation has emerged as a more economical and environmentally benign alternative to the liquid-phase process, primarily due to reduced solvent usage and shorter residence times. In this process, the vaporized amine and phosgene are introduced into a reactor at elevated temperatures (typically 200-600°C). The reaction is rapid and is carried out in a plug flow reactor to ensure a narrow residence time distribution.
For the gas-phase phosgenation of aminophenols, the volatility of the starting material is a key consideration. The high temperatures employed can also lead to thermal decomposition or other side reactions. Therefore, the reactor design and precise control of reaction parameters such as temperature, pressure, and residence time are critical to achieving high yields and selectivity. Inert gases like nitrogen may be used as a diluent to control the reaction temperature and prevent unwanted side reactions.
| Parameter | Typical Conditions |
| Temperature | 200-600°C |
| Pressure | Typically near atmospheric pressure |
| Reactants | Vaporized Aminophenol, Gaseous Phosgene |
| Reactor Type | Plug flow reactor |
| Key Advantage | Reduced solvent use and shorter reaction times |
Non-Phosgene Approaches for Aromatic Isocyanates (Conceptual Relevance)
Growing concerns over the high toxicity of phosgene have driven the development of alternative, non-phosgene routes for isocyanate synthesis. These methods offer potentially safer and more environmentally friendly pathways to isocyanates and are conceptually relevant to the synthesis of this compound, although their direct application may require modifications to accommodate the phenolic hydroxyl group.
A prominent non-phosgene route involves the thermal decomposition of carbamates. This two-step process first involves the synthesis of a carbamate (B1207046) from an amine or a nitro compound, followed by its thermal cleavage to the corresponding isocyanate and an alcohol.
For the synthesis of this compound, this would involve the initial formation of a carbamate from 2-aminophenol (B121084), for example, by reaction with dimethyl carbonate or urea. This carbamate precursor would then be subjected to thermal decomposition, typically at temperatures between 150°C and 400°C, to yield this compound and the corresponding alcohol. The decomposition can be carried out in either the liquid or gas phase, and catalysts can be employed to lower the decomposition temperature and improve selectivity.
| Parameter | Typical Conditions |
| Precursor | Aryl Carbamate |
| Decomposition Temperature | 150-400°C |
| Phase | Liquid or Gas |
| Products | Isocyanate, Alcohol |
| Key Advantage | Avoids the use of phosgene |
Catalytic carbonylation of nitroaromatics or amines with carbon monoxide represents another important class of non-phosgene methods for isocyanate synthesis. The direct carbonylation of nitroaromatics to isocyanates is challenging, and often the reaction is carried out in the presence of an alcohol to first form a carbamate, which is then thermally decomposed as described above.
Palladium-based catalysts are often employed for the reductive carbonylation of nitro compounds. For the synthesis of a precursor to this compound, 2-nitrophenol (B165410) could be subjected to catalytic carbonylation in the presence of an alcohol to yield the corresponding carbamate.
Alternatively, the oxidative carbonylation of amines offers a more direct route to carbamates or ureas. Palladium iodide has been shown to catalyze the oxidative carbonylation of 2-aminophenols to form benzoxazolones, which are cyclic carbamates. While not directly yielding this compound, this demonstrates the feasibility of catalytic carbonylation reactions with aminophenol substrates. Further research would be needed to develop conditions that favor the formation of the acyclic isocyanate.
| Method | Starting Material | Key Reagents | Catalyst (Example) | Product |
| Reductive Carbonylation | Nitroaromatic | CO, Alcohol | Palladium complexes | Carbamate |
| Oxidative Carbonylation | Amine | CO, Oxidant | Palladium complexes | Carbamate/Urea |
3 Alternative Preparations from Phenols
While the direct conversion of phenols to isocyanates is not a standard transformation, phenols serve as versatile precursors for aromatic compounds that can be subsequently converted to isocyanates through established synthetic routes. The synthesis of this compound from phenol (B47542) precursors typically involves the transformation of the phenolic hydroxyl group or the introduction of a nitrogen-containing functionality, which is then converted to the isocyanate group. This section explores indirect yet viable methodologies for the preparation of aryl isocyanates starting from phenolic compounds.
A common strategy involves the conversion of a phenol to a more suitable intermediate, such as an aminophenol or a hydroxybenzoic acid. These intermediates can then undergo well-known reactions to yield the desired isocyanate.
One of the most prevalent methods for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amines. Therefore, a synthetic pathway commencing with the conversion of a phenol to an aminophenol is a practical approach. 2-Aminophenol, a key intermediate, can be synthesized from phenol through nitration followed by reduction. The resulting 2-aminophenol can then be reacted with phosgene or a phosgene equivalent to produce this compound. The traditional industrial synthesis of 2-aminophenol often involves the reduction of o-nitrophenol, which itself is derived from the nitration of phenol.
Another major class of reactions for isocyanate synthesis involves molecular rearrangements of carboxylic acid derivatives, such as the Curtius and Lossen rearrangements. These methods can be adapted to start from phenolic precursors.
The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas. For the synthesis of this compound, this would require the preparation of 2-hydroxybenzoyl azide. This precursor can be synthesized from salicylic (B10762653) acid (2-hydroxybenzoic acid), which is readily available through the Kolbe-Schmitt reaction of phenol. The carboxylic acid is typically converted to an acyl chloride or an ester, which then reacts with an azide salt (like sodium azide) to form the acyl azide. Subsequent heating of the 2-hydroxybenzoyl azide induces the rearrangement to yield this compound. The reaction is known to proceed with retention of the configuration of the migrating group.
The Lossen rearrangement provides another pathway, involving the conversion of a hydroxamic acid or its derivative to an isocyanate. In this sequence, the starting material would be 2-hydroxybenzohydroxamic acid. This intermediate can also be prepared from a salicylic acid derivative. The hydroxamic acid is typically activated by conversion to an O-acyl, O-sulfonyl, or O-phosphoryl derivative before it undergoes rearrangement upon treatment with a base or heat to form the isocyanate. Recent developments have explored methods for the Lossen rearrangement to proceed directly from free hydroxamic acids under metal-assisted or self-propagative conditions.
Both the Curtius and Lossen rearrangements are advantageous as they often proceed under mild conditions and avoid the use of highly toxic reagents like phosgene. The key intermediate in both reactions is the isocyanate, which can be trapped by various nucleophiles if desired, or isolated.
The following table summarizes the key reaction data for these preparative routes starting from phenol derivatives.
| Starting Phenolic Precursor | Key Intermediate | Named Reaction | Final Product |
|---|---|---|---|
| Phenol | 2-Aminophenol | Phosgenation | This compound |
| Phenol | Salicylic acid (2-Hydroxybenzoic acid) | Curtius Rearrangement | This compound |
| Phenol | Salicylic acid (2-Hydroxybenzoic acid) | Lossen Rearrangement | This compound |
It is important to note that the specific reaction of phenols with phosphorothioic trichloride (B1173362) as a direct route to isocyanates is not a commonly documented method in chemical literature. The methodologies described above represent established and scientifically validated pathways for the synthesis of aryl isocyanates from readily accessible phenol-derived starting materials.
Chemical Reactivity and Transformation Pathways of 2 Isocyanatophenol
Intramolecular Cyclization to 2-Benzoxazolinone (B145934)
A primary and often spontaneous reaction pathway for 2-isocyanatophenol is its intramolecular cyclization to form the stable heterocyclic compound, 2-benzoxazolinone. researchgate.net This transformation is a defining characteristic of the molecule's reactivity profile.
The cyclization proceeds via an intramolecular nucleophilic attack. The lone pair of electrons on the phenolic oxygen atom attacks the electrophilic carbon atom of the isocyanate group. This forms a five-membered ring, a kinetically and thermodynamically favored process. scielo.org.mx This type of cyclization, where an internal nucleophile attacks a reactive center, is a common strategy in the synthesis of heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org In the case of this compound, the proximity and favorable orientation of the hydroxyl and isocyanate groups facilitate this ring-closing reaction. The process is often depicted as a direct addition of the O-H bond across the N=C bond of the isocyanate.
The intramolecular cyclization of this compound to 2-benzoxazolinone is an energetically favorable and often spontaneous process. researchgate.net Computational studies have shown that the formation of the heterocyclic product, 2-benzoxazolinone, is the most energetically favorable pathway compared to other potential reactions, such as the hydrolysis of the isocyanate group. researchgate.netresearchgate.net The stability of the resulting five-membered aromatic-fused ring system is a significant driving force for the reaction. This inherent thermodynamic preference means that this compound can be difficult to isolate as it readily converts to 2-benzoxazolinone, especially if generated in situ. researchgate.net
The rate and outcome of the cyclization can be influenced by the surrounding chemical environment.
Presence of Amines: In reactions where this compound is generated as an intermediate, such as from 2-isocyanatophenyl acetate (B1210297) in the presence of amines, the cyclization to 2-benzoxazolinone occurs readily. researchgate.net Studies have shown this reaction proceeds efficiently with amines possessing a basicity of pKb > 3.80. researchgate.net While the amines react with the acetate precursor to generate the this compound intermediate, the subsequent cyclization appears to be an intrinsic property of the molecule rather than being directly catalyzed by the amine. researchgate.net
Acidic/Basic Medium: The acidity of the reaction medium can significantly influence the rate of cyclization reactions. nih.gov In an acidic medium, protonation of the isocyanate's nitrogen or oxygen atom can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by the phenolic hydroxyl group. Conversely, in a basic medium, deprotonation of the phenolic hydroxyl group would form a phenoxide ion. This significantly more potent nucleophile would lead to a much faster rate of intramolecular cyclization.
| Condition | Effect on Cyclization | Rationale |
| Presence of Amines (pKb > 3.80) | Facilitates formation of the this compound precursor, which then spontaneously cyclizes. researchgate.net | Amines act as reagents in the preceding step, not direct catalysts for the cyclization itself. researchgate.net |
| Acidic Medium | Can accelerate the reaction. nih.gov | Protonation increases the electrophilicity of the isocyanate carbon. nih.gov |
| Basic Medium | Can significantly accelerate the reaction. | Formation of a more nucleophilic phenoxide ion enhances the rate of intramolecular attack. |
Intermolecular Reactions of the Isocyanate Functionality
Despite its propensity for intramolecular cyclization, the isocyanate group of this compound can undergo intermolecular nucleophilic addition reactions, which are characteristic of isocyanates in general. vulcanchem.comqucosa.de These reactions compete with the cyclization pathway.
Isocyanates react with primary or secondary amines to form substituted ureas. beilstein-journals.org In the case of this compound, reaction with an amine (R-NH₂) would yield a 2-hydroxyphenyl-substituted urea (B33335). This reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. The synthesis of ureas from isocyanates is a robust and widely used transformation. nih.gov
General Reaction: this compound + R-NH₂ → 2-(R-NH-CO-NH)-phenol vulcanchem.com
| Reactant | Product Class | Bond Formed |
| Amine (Primary or Secondary) | Substituted Urea | N-C (Urea linkage) |
Reactions with Alcohols to Form Urethanes
The reaction of isocyanates with alcohols is the fundamental basis for polyurethane chemistry, forming a urethane (B1682113) (or carbamate) linkage. l-i.co.ukresearchgate.net this compound can react with an alcohol (R-OH) to produce a 2-hydroxyphenyl-substituted urethane. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. qucosa.de
General Reaction: this compound + R-OH → 2-(RO-CO-NH)-phenol vulcanchem.com
| Reactant | Product Class | Bond Formed |
| Alcohol | Urethane (Carbamate) | O-C (Urethane linkage) |
Hydrolysis to Form Amines and Carbon Dioxide
The isocyanate group of this compound is susceptible to hydrolysis, a reaction that proceeds through a carbamate (B1207046) intermediate. This intermediate subsequently decomposes to yield a primary amine and carbon dioxide. libretexts.org The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This is followed by electron resonance and a proton transfer to form the unstable carbamate. libretexts.org The carbamate then breaks down, releasing a molecule of carbon dioxide and forming an amide anion, which is then protonated by water to produce the final primary amine product. libretexts.org In the specific case of this compound, the hydrolysis product is 2-aminophenol (B121084). However, it has been observed that intermediate this compound can undergo intramolecular cyclization to form 2-benzoxazolinone. researchgate.netresearchgate.netcolab.ws
Addition Reactions with Active Hydrogen Atoms
The electrophilic carbon atom of the isocyanate group in this compound readily reacts with nucleophiles containing active hydrogen atoms. vulcanchem.com These reactions are fundamental to the formation of various functional groups and polymers.
With Alcohols: The reaction with alcohols results in the formation of urethane linkages. This is a key reaction in the synthesis of polyurethanes. vulcanchem.com
With Amines: The reaction with amines leads to the production of ureas. vulcanchem.com
The general mechanism for these addition reactions involves the nucleophilic attack of the active hydrogen-containing compound on the isocyanate's carbon atom.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound introduces another dimension to its reactivity, particularly in comparison to its aliphatic counterparts.
Comparative Reactivity of Phenolic vs. Aliphatic Hydroxyls with Isocyanates
In reactions with isocyanates, a significant difference in reactivity exists between phenolic and aliphatic hydroxyl groups. Generally, aliphatic hydroxyl groups are more reactive towards isocyanates than phenolic hydroxyl groups. scholaris.caresearchgate.netmdpi.com This difference is often attributed to the greater acidity and potential for steric hindrance of the phenolic hydroxyl group. mdpi.com However, the reactivity of phenolic hydroxyl groups can be influenced by the nature of the isocyanate, with aromatic isocyanates being more reactive than aliphatic ones. researchgate.net Studies have shown that under certain conditions, such as with an excess of diisocyanate, a high conversion of both aliphatic and aromatic hydroxyl groups can be achieved. researchgate.net
| Hydroxyl Group Type | General Reactivity with Isocyanates | Influencing Factors |
| Primary Aliphatic | High scholaris.ca | Steric hindrance |
| Secondary Aliphatic | Moderate to High paint.org | Steric hindrance |
| Phenolic | Lower than aliphatic researchgate.netmdpi.com | Isocyanate type (aromatic vs. aliphatic), steric hindrance, acidity researchgate.netmdpi.com |
Catalytic Effects on Phenolic Hydroxyl Reactivity
The reactivity of the phenolic hydroxyl group with isocyanates can be significantly enhanced through catalysis. Various catalysts, including tertiary amines and organometallic compounds, are employed to promote the reaction. poliuretanos.com.brresearchgate.net The mechanism of catalysis can vary; for instance, base catalysts can activate the isocyanate group, facilitating its reaction with the alcohol's oxygen atom. poliuretanos.com.br The choice of catalyst can also influence the selectivity of the reaction, which is crucial in complex systems where multiple reactions can occur simultaneously. poliuretanos.com.br For example, organometallic catalysts are often used to favor the formation of polyurethanes, while tertiary amines can also catalyze the blowing reaction between isocyanate and water. poliuretanos.com.br
Potential for Polymerization and Oligomerization Phenomena
This compound possesses the potential to undergo polymerization and oligomerization, primarily through reactions involving its isocyanate group. These processes can lead to the formation of larger molecules with repeating structural units. rsc.orgmdpi.comd-nb.infolibretexts.org
Formation of Isocyanurates (Trimerization)
A key polymerization pathway for isocyanates is trimerization, which results in the formation of a stable six-membered ring structure known as an isocyanurate. rsc.orgfree.fr This reaction can be catalyzed by various compounds, including carboxylate, phenolate, and alkoxide anions. rsc.org The formation of isocyanurates is a significant reaction in the production of polyurethane-modified isocyanurate (PUIR) foams, which exhibit enhanced thermal stability. free.fr The reaction can proceed through the formation of carbamate and allophanate (B1242929) intermediates, with the final product distribution depending on the reaction conditions and the catalyst used. rsc.org
Formation of Biurets and Allophanates
The formation of biurets and allophanates are characteristic reactions of isocyanates, typically observed in the context of polyurethane chemistry where they contribute to cross-linking. free.fr A biuret (B89757) linkage is formed from the reaction of an isocyanate with a urea molecule, while an allophanate linkage results from the reaction of an isocyanate with a urethane group. free.frresearchgate.net These reactions generally require elevated temperatures, with allophanate formation occurring at temperatures above 110-150°C and biuret formation at temperatures exceeding 120°C. ebrary.netresearchgate.net Both linkages can be thermally reversible. ebrary.net
The general reactions are as follows:
Allophanate Formation: An isocyanate group reacts with the active hydrogen on the nitrogen of a urethane linkage. ebrary.net
Biuret Formation: An isocyanate group reacts with a urea linkage. This process is initiated by the formation of urea, which can arise from the reaction of an isocyanate with an amine or with water. free.fr The resulting urea then reacts with another isocyanate molecule to form the biuret structure. free.fr
However, in the specific case of this compound, the formation of biurets and allophanates as primary products is highly improbable. The defining structural feature of this compound is the presence of a nucleophilic hydroxyl group (-OH) ortho to the electrophilic isocyanate group (-NCO) on the same molecule. This arrangement strongly favors a rapid intramolecular reaction over an analogous intermolecular process. wikipedia.org
The competition between intramolecular and intermolecular reactions is a fundamental concept in organic chemistry. ox.ac.uk Intramolecular reactions are kinetically favored when they lead to the formation of stable, low-strain rings, particularly 5- and 6-membered rings. wikipedia.orgyoutube.com The reaction of the internal hydroxyl group with the isocyanate group in this compound leads to the formation of a highly stable 5-membered heterocyclic compound, 2-benzoxazolinone. This cyclization is an entropically and kinetically favored process. ox.ac.ukmasterorganicchemistry.com
For biuret or allophanate formation to occur, the isocyanate group of this compound would need to react with an external urea or urethane molecule (an intermolecular reaction). Given the proximity and reactivity of the internal hydroxyl group, the rate of intramolecular cyclization is significantly higher, effectively preventing substantial intermolecular reactions like biuret or allophanate formation from taking place. Therefore, while theoretically possible, these pathways are not significant transformation routes for this compound itself.
Table 1: Comparison of Potential Reaction Pathways for this compound
| Reaction Type | Reactants | Product Type | Ring Size (if applicable) | Kinetic Favorability for this compound |
|---|---|---|---|---|
| Intramolecular Cyclization | This compound (self) | Benzoxazolinone | 5-membered | High |
| Intermolecular Allophanate Formation | This compound + Urethane | Allophanate | N/A | Low |
| Intermolecular Biuret Formation | This compound + Urea | Biuret | N/A | Low |
Exploration of Novel Reaction Cascades and Multi-component Reactions
Reaction cascades, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. numberanalytics.com Each step in the sequence generates the functionality required for the subsequent transformation. numberanalytics.com Multi-component reactions (MCRs) are a related class of reactions where three or more starting materials are combined in a one-pot procedure to form a product that incorporates structural elements from each reactant. beilstein-journals.orgtcichemicals.com These approaches offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. beilstein-journals.org
While this compound itself is predisposed to a simple intramolecular cascade (cyclization to 2-benzoxazolinone), its chemical precursors and derivatives are valuable substrates in more complex MCRs. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are cornerstones of modern synthetic chemistry, allowing for the creation of diverse compound libraries. organic-chemistry.orgmdpi.com
A notable example involves the use of 2-aminophenols, the direct precursors to this compound, in a three-component reaction with isocyanides and ketones. This Brønsted acid-catalyzed reaction proceeds through a cascade mechanism to yield complex heterocyclic scaffolds. The key steps involve:
Formation of a benzoxazine (B1645224) intermediate via intramolecular nucleophilic trapping of a reactive nitrilium species by the adjacent phenolic group.
Subsequent reaction of the benzoxazine with bis-nucleophiles to generate a variety of other heterocycles, including benzimidazoles and benzothiazoles. mdpi.com
Table 2: Examples of MCRs and Cascades Related to the this compound Structural Motif
| Reaction Name/Type | Key Reactants | Intermediate/Key Feature | Final Product Class | Reference |
|---|---|---|---|---|
| Three-Component Reaction | 2-Aminophenol, Isocyanide, Ketone | Intramolecular trapping of nitrilium intermediate | Benzoxazoles, Benzimidazoles | mdpi.com |
| Asymmetric Ugi Reaction | 2-Benzoyloxyphenyl isocyanide, Amine, Aldehyde, Carboxylic Acid | Ugi adduct formation followed by hydrolysis | Chiral Benzoxazoles | mdpi.com |
| Intramolecular Cyclization Cascade | This compound | Nucleophilic attack of ortho-hydroxyl group | 2-Benzoxazolinone | wikipedia.org |
Advanced Spectroscopic and Structural Elucidation Techniques in 2 Isocyanatophenol Research
Application of X-ray Diffraction Analysis for Solid-State Structure Confirmation of Derivatives
X-ray Diffraction (XRD) analysis is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com In the context of 2-isocyanatophenol research, XRD is invaluable for confirming the absolute structure of its solid derivatives, providing conclusive evidence of molecular geometry, conformation, and intermolecular interactions that cannot be obtained by spectroscopic methods alone.
When a reaction involving this compound yields a crystalline product, single-crystal XRD can be employed. The technique involves directing X-rays onto a single crystal, which diffracts the beams into a unique pattern. scispace.com By analyzing the positions and intensities of these diffracted spots, researchers can construct a detailed electron density map of the molecule and thereby determine the exact coordinates of each atom. libretexts.org
A significant application of this technique was in confirming the structure of 2-benzoxazolinone (B145934), a key product formed from the intramolecular cyclization of the this compound intermediate. researchgate.net In a study on the reaction of 2-isocyanatophenyl acetate (B1210297) with amines, the formation of 2-benzoxazolinone was proposed. X-ray diffraction analysis of the crystalline product unequivocally confirmed its structure, substantiating the proposed reaction mechanism where the ester bond is hydrolyzed first, leading to the formation of this compound, which then cyclizes. researchgate.net This solid-state structural confirmation is considered the gold standard for validating reaction outcomes and understanding complex molecular transformations. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C. ipb.ptcreative-biostructure.com For research involving this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for identifying reaction products and characterizing their complex structures. ipb.pt
One-dimensional NMR spectra are the primary tool for the initial identification of reaction products derived from this compound. ipb.pt ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of non-equivalent carbon atoms. hw.ac.ukresearchgate.net
The ¹H NMR spectrum of this compound itself is predicted to show complex splitting patterns for the aromatic protons due to the ortho substitution, with the phenolic proton signal appearing in the downfield region, typically around δ 9–10 ppm. vulcanchem.com When this compound undergoes a reaction, the disappearance of these characteristic signals and the appearance of new ones indicate the formation of a new derivative. For instance, in the formation of a urethane (B1682113) derivative, the phenolic proton signal would shift or disappear, and new signals corresponding to the added alkyl or aryl group would emerge.
The ¹³C NMR spectrum is equally informative. The carbon atom of the isocyanate group (-NCO) has a characteristic chemical shift. Upon reaction, this signal vanishes and new signals appear, such as a carbonyl carbon in the δ 165-180 ppm range for a urethane or urea (B33335) derivative. hw.ac.uk The carbon atom bonded to the hydroxyl group also has a distinct chemical shift (typically 50-80 δ), which can be monitored. libretexts.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Functional Groups in this compound Derivatives
| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Phenolic -OH | ¹H | 4.0 - 10.0 | Position is variable and depends on solvent and concentration; can be identified by D₂O exchange. libretexts.org |
| Aromatic C-H | ¹H | 6.5 - 8.0 | Complex splitting patterns are common for substituted rings. |
| Isocyanate -NCO | ¹³C | ~120 - 130 | Signal for the reactant, this compound. |
| Urethane/Urea C=O | ¹³C | 165 - 180 | Key signal indicating the reaction of the isocyanate group. hw.ac.uk |
For more complex derivatives of this compound, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are indispensable for achieving complete and unambiguous structural assignment. github.ioslideshare.net
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. sdsu.eduemerypharma.com It helps to establish proton connectivity within molecular fragments, such as identifying adjacent protons on an aromatic ring or along an alkyl chain. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduwikipedia.org It is incredibly powerful for assigning carbon signals based on their known proton assignments and for distinguishing overlapping proton signals based on the wider chemical shift dispersion of the ¹³C nucleus. github.io
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For example, it can show a correlation from a proton on an aromatic ring to a carbonyl carbon of a newly formed urethane group, thus confirming the site of reaction. ugm.ac.id
By systematically analyzing COSY, HSQC, and HMBC spectra, chemists can construct a detailed map of the entire molecular structure, confirming constitutional isomerism and providing definitive evidence for the proposed product. ugm.ac.idresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound derivatives with high accuracy. This measurement allows for the confirmation of the molecular formula, which is a fundamental step in structural characterization. mdpi.com
In a typical MS experiment, the derivative molecule is ionized and then separated based on its mass-to-charge (m/z) ratio. The peak with the highest m/z value usually corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to deduce a unique elemental composition.
Furthermore, MS provides structural information through the analysis of fragmentation patterns. The molecular ion often breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is like a molecular fingerprint and can be used to confirm the structure of the derivative. For derivatives of this compound, which retain the phenolic hydroxyl group, characteristic fragmentation pathways for phenols, such as alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration, can be observed, offering additional corroborative evidence for the proposed structure. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule and is particularly well-suited for monitoring the progress of chemical reactions in real-time. youtube.comathabascau.cacompoundchem.com When this compound is used as a reactant, IR spectroscopy provides a straightforward method to track its consumption.
The key to this application lies in the highly characteristic absorption bands of the functional groups involved. This compound exhibits two prominent and easily identifiable peaks:
A very strong, sharp absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which appears in a relatively uncluttered region of the spectrum, typically between 2250 and 2270 cm⁻¹ . vulcanchem.com
A broad absorption band for the stretching vibration of the phenolic hydroxyl (-OH) group, found around 3300-3400 cm⁻¹ . vulcanchem.comlibretexts.org
During a reaction, such as the formation of a urethane by reacting this compound with an alcohol, the reaction progress can be monitored by observing the changes in the IR spectrum over time. jasco-global.comnih.gov The intensity of the isocyanate peak at ~2260 cm⁻¹ will decrease as the starting material is consumed. Simultaneously, new peaks characteristic of the product will appear, for example, the C=O stretch of the newly formed urethane group (~1700-1740 cm⁻¹) and the N-H stretch (~3300 cm⁻¹). The complete disappearance of the isocyanate peak is a clear indication that the reaction has gone to completion.
Table 2: Key IR Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Spectral Feature |
|---|---|---|---|
| Isocyanate | -N=C=O | 2250 - 2270 | Strong, sharp (disappears during reaction) vulcanchem.com |
| Phenol (B47542) | -O-H | 3200 - 3600 | Strong, broad libretexts.org |
| Urethane | C=O | 1700 - 1740 | Strong (appears during reaction) |
| Urethane | N-H | ~3300 | Medium, sharp (appears during reaction) |
Integration of Multiple Spectroscopic Data for Comprehensive Structural Characterization
While each spectroscopic technique provides valuable information, no single method can typically offer a complete and unambiguous structural proof for a novel or complex derivative of this compound. ipb.pt A comprehensive and reliable structural characterization is achieved through the synergistic integration of data from multiple analytical methods. rsc.orgresearchgate.net
The process of elucidation is a puzzle where each technique provides essential pieces:
IR Spectroscopy first identifies the key functional groups present and confirms the conversion of the isocyanate group. ipb.pt
Mass Spectrometry then provides the molecular weight and elemental composition, confirming that the product has the expected mass and formula. ugm.ac.id
1D NMR (¹H and ¹³C) offers a detailed map of the proton and carbon environments, allowing for initial assignments. ipb.pt
2D NMR (COSY, HSQC, HMBC) connects the atomic puzzle pieces, revealing the precise bonding framework and resolving any ambiguities from the 1D spectra. ugm.ac.idlibretexts.org
By methodically combining the evidence from each of these techniques, researchers can build a self-consistent and irrefutable model of the molecular structure, ensuring the accurate identification of reaction products and a thorough understanding of the chemical transformations involving this compound. researchgate.net
Role of 2 Isocyanatophenol As a Synthetic Intermediate and Building Block
Precursor for the Synthesis of Benzoxazolinone Derivatives
One of the most significant applications of 2-isocyanatophenol is as a direct precursor to 2-benzoxazolinone (B145934) and its derivatives. These compounds are an important class of heterocyclic scaffolds found in numerous biologically active molecules and pharmaceuticals.
The synthesis of 2-benzoxazolinone from this compound is an elegant example of an intramolecular cyclization reaction. The process is typically facilitated by the presence of a base or can occur thermally. The reaction mechanism involves the deprotonation of the phenolic hydroxyl group, followed by the nucleophilic attack of the resulting phenoxide ion onto the electrophilic carbon atom of the adjacent isocyanate group. This intramolecular addition forms a six-membered ring intermediate, which then tautomerizes to the stable 2-benzoxazolinone structure.
Research has demonstrated that this compound can be generated in situ from precursors like 2-isocyanatophenyl acetate (B1210297) and subsequently cyclize to form 2-benzoxazolinone. researchgate.net For instance, the reaction of 2-isocyanatophenyl acetate with certain amines leads to the formation of this compound as an intermediate, which then undergoes intramolecular cyclization to yield 2-benzoxazolinone. researchgate.net This transformation highlights the utility of this compound as a transient yet crucial species in the synthesis of these valuable heterocycles.
The general synthetic route can be summarized as follows:

Derivatives of 2-benzoxazolinone have shown a wide range of biological activities, including analgesic, antimicrobial, and antitumor properties, making the development of efficient synthetic routes to these compounds an active area of research. nih.govmdpi.com The use of this compound and its precursors provides a direct and efficient pathway to this important heterocyclic core.
Potential in the Construction of Other Nitrogen-Containing Heterocycles
The dual reactivity of this compound extends its utility beyond the synthesis of benzoxazolinones, opening avenues for the construction of other nitrogen-containing heterocyclic systems. google.commdpi.com The isocyanate group is a versatile functional group that can react with a wide array of nucleophiles, while the phenolic hydroxyl group can participate in various condensation and cyclization reactions.
The strategic manipulation of these two functional groups allows for the synthesis of diverse heterocyclic structures. For example, by reacting the isocyanate group with a dinucleophile, it is possible to construct a new ring system, with the phenolic hydroxyl group being available for subsequent transformations. Alternatively, the hydroxyl group can be derivatized first, followed by a reaction involving the isocyanate group to build the desired heterocyclic core.
The following table illustrates the potential reactions of this compound with different types of reagents to form various heterocyclic systems. This is a conceptual representation of its synthetic potential.
| Reagent Type | Potential Heterocyclic Product | Reaction Pathway |
| Hydrazine Derivatives | Benzoxazepine or Pyrazole Derivatives | The isocyanate reacts with one amine group of hydrazine, followed by cyclization involving the phenolic -OH or the second amine group. |
| Amidines | Quinazoline Derivatives | The isocyanate reacts with the amidine, followed by an intramolecular cyclization involving the phenolic hydroxyl group. |
| β-Ketoesters | Coumarin or Pyranone Derivatives | The phenolic hydroxyl group undergoes a Pechmann or similar condensation, while the isocyanate is transformed or participates in a subsequent cyclization. |
| 1,3-Diketones | Chromone Derivatives | Condensation of the phenolic hydroxyl group with the diketone, followed by reactions involving the isocyanate moiety. |
These examples underscore the potential of this compound as a versatile building block for the synthesis of a broad spectrum of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. frontiersin.orgsioc-journal.cn
Applications in the Synthesis of Complex Organic Molecules
The unique reactivity of this compound makes it a valuable tool for the synthesis of complex organic molecules, including natural products and their analogues. numberanalytics.comicn2.catfrontiersin.org Its ability to introduce a fused heterocyclic ring system in a controlled manner is particularly useful in multi-step synthetic sequences.
In the context of total synthesis, a synthetic intermediate like this compound can be employed to construct a key structural motif within a larger, more complex molecular architecture. The benzoxazolinone moiety, readily accessible from this compound, can serve as a rigid scaffold onto which other functional groups and stereocenters can be installed.
The principles of retrosynthetic analysis can help to identify strategic bond disconnections where this compound or its precursors could be effectively utilized. iitm.ac.inntnu.edu For instance, if a target molecule contains a benzoxazolinone core, one can retrosynthetically disconnect the amide bond of the heterocycle to reveal a 2-aminophenol (B121084) and a carbonyl source, or more directly, this compound.
The following table provides a conceptual overview of how this compound could be integrated into the synthesis of complex molecules.
| Target Molecular Class | Synthetic Strategy | Role of this compound |
| Alkaloids | Late-stage functionalization or core construction | Introduction of a benzoxazolinone or related heterocyclic system. |
| Polycyclic Aromatic Compounds | Annulation reactions | Formation of a fused heterocyclic ring to build up the polycyclic framework. |
| Macrocycles | Ring-closing metathesis or other cyclization strategies | The benzoxazolinone unit can be a part of the macrocyclic ring or a pendant group influencing the conformation. |
While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a strategic building block is evident from its chemical properties and the importance of the heterocyclic systems it can generate.
Utilisation in Advanced Material Precursor Synthesis (Conceptual Linkages)
The bifunctional nature of this compound also suggests its potential utility in the synthesis of advanced materials, particularly polymers. The isocyanate and hydroxyl groups are key reactive moieties in the formation of polyurethanes and can also be conceptualized for use in cross-linking applications.
Role in Polyurethane Chemistry (e.g., formation of urethane (B1682113) linkages)
Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. elastas.ltfree.frl-i.co.uk The fundamental reaction is the formation of a urethane (carbamate) linkage between an isocyanate group and a hydroxyl group.
This compound contains both of these functional groups within the same molecule. While it is a monomer, its structure suggests it could be used as a chain extender or a modifier in polyurethane synthesis. The reaction of the isocyanate group of one this compound molecule with the hydroxyl group of another could, in principle, lead to polymerization.
The reactivity of the aromatic hydroxyl group is generally lower than that of aliphatic alcohols, which are typically used as polyols in polyurethane production. However, under appropriate catalytic conditions, the phenolic hydroxyl group can react with isocyanates.
The following table outlines the key components and reactions in polyurethane chemistry and the potential role of this compound.
| Component/Reaction | Description | Potential Role of this compound |
| Diisocyanate | A molecule with two isocyanate groups (e.g., MDI, TDI). l-i.co.uk | Could potentially react with a diol to form a polyurethane, or self-polymerize under certain conditions. |
| Polyol | A molecule with multiple hydroxyl groups. elastas.lt | The hydroxyl group of this compound could react with a diisocyanate. |
| Urethane Linkage | The -NH-C(=O)-O- bond formed from the reaction of an isocyanate and a hydroxyl group. | The reaction of the isocyanate and hydroxyl groups within this compound molecules would form urethane linkages. |
The presence of the aromatic ring in this compound could impart rigidity and thermal stability to the resulting polyurethane. Furthermore, the phenolic hydroxyl group could offer enhanced adhesion to certain substrates.
Cross-linking Agent Potential (Conceptual Linkages)
Cross-linking is a process that forms chemical bonds between polymer chains, leading to a more rigid and stable material. scribd.com Bifunctional molecules are often used as cross-linking agents. This compound, with its two reactive sites, has the conceptual potential to act as a cross-linking agent.
The isocyanate group can react with various functional groups present in polymer chains, such as hydroxyl, amine, or carboxyl groups. The phenolic hydroxyl group can also participate in cross-linking reactions, for example, through etherification or esterification reactions.
The potential cross-linking mechanisms involving this compound are conceptually illustrated below:
Reaction with a Hydroxyl-Containing Polymer: The isocyanate group of this compound can react with the hydroxyl groups of a polymer (e.g., a polyester (B1180765) or a polyether polyol), thereby attaching the this compound moiety to the polymer backbone. The phenolic hydroxyl group is then available for further reactions, such as reacting with another polymer chain or with another cross-linking agent.
Reaction with an Amine-Containing Polymer: The isocyanate group can react with primary or secondary amine groups in a polymer to form urea (B33335) linkages. The phenolic hydroxyl group can then participate in secondary cross-linking reactions.
The use of this compound as a cross-linking agent could introduce specific properties to the material, such as improved thermal stability and flame retardancy, due to the presence of the aromatic ring.
Future Research Directions and Challenges in 2 Isocyanatophenol Chemistry
Development of Greener and More Efficient Synthetic Routes for 2-Isocyanatophenol
A significant challenge in the chemistry of this compound is its synthesis. The conventional industrial method for producing isocyanates involves the use of phosgene (B1210022) or its derivatives like triphosgene. vulcanchem.comresearchgate.net These reagents are extremely toxic and hazardous, necessitating stringent safety protocols and creating environmental concerns. Consequently, a primary focus of future research is the development of greener, phosgene-free synthetic routes.
Future research should prioritize alternative methods that align with the principles of green chemistry, such as waste minimization, use of safer reagents, and energy efficiency. researchgate.net Potential avenues include:
Catalytic Carbonylation: The use of carbon monoxide with catalysts, such as those based on palladium, to carbonylate 2-nitrophenol (B165410) presents a less hazardous alternative to phosgene. vulcanchem.com Further research is needed to improve catalyst efficiency, turnover number, and substrate scope for ortho-substituted systems.
Thermal Decomposition of Urea (B33335) Derivatives: The decomposition of 2-hydroxyphenylurea derivatives at elevated temperatures can yield this compound. vulcanchem.com However, this method faces challenges such as high energy input and potential thermal degradation of the product. Future work could focus on catalytic systems to lower the required decomposition temperature.
Mitsunobu-Based Procedures: Recent advances have demonstrated that isocyanates can be generated from primary amines and carbon dioxide under mild conditions using Mitsunobu chemistry for in-situ dehydration. thieme-connect.de Adapting this method for 2-aminophenol (B121084) could provide a direct and gentle route to this compound.
Rearrangement Reactions: Methods based on rearrangements, such as the Curtius rearrangement of acyl azides, are well-established for isocyanate synthesis. researchgate.net Investigating the application of these reactions starting from derivatives of salicylic (B10762653) acid could yield efficient, phosgene-free pathways.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Reagents | Advantages | Challenges & Research Focus | Reference |
|---|---|---|---|---|
| Phosgenation | 2-Aminophenol, Phosgene/Triphosgene | Established, high yield | Extreme toxicity of phosgene, harsh conditions | vulcanchem.comresearchgate.net |
| Catalytic Carbonylation | 2-Nitrophenol, Carbon Monoxide, Catalyst (e.g., Pd) | Phosgene-free | Catalyst cost/efficiency, moderate yields, less common for ortho-systems | vulcanchem.com |
| Thermal Decomposition | 2-Hydroxyphenylurea derivatives | Phosgene-free | High temperatures (180–200°C), risk of product decomposition | vulcanchem.com |
| Mitsunobu-Based Dehydration | 2-Aminophenol, CO₂, Mitsunobu Reagents | Potentially mild conditions, phosgene-free | Stoichiometric byproducts, applicability to aminophenols needs study | thieme-connect.de |
Discovery of Novel Reactivity Patterns and Transformation Pathways
The interplay between the hydroxyl and isocyanate functionalities in this compound is a fertile ground for discovering new chemical reactions. While the individual reactivity of phenols and isocyanates is well-understood, their proximity can lead to unique intramolecular events and altered reactivity profiles.
A known transformation is the intramolecular cyclization to form 2-benzoxazolinone (B145934), a privileged heterocyclic scaffold. researchgate.netresearchgate.net This reaction highlights the potential for the hydroxyl group to act as a tethered nucleophile. Future research could explore:
Controlling Cyclization vs. Intermolecular Reactions: Investigating the factors (e.g., solvent, temperature, catalyst, base) that favor either the intramolecular cyclization or intermolecular reactions (like polyurethane formation) is crucial for synthetic control.
Unusual Reaction Pathways: Research has shown that reactions of precursors like 2-isocyanatophenyl acetate (B1210297) with certain amines can lead to unexpected acetamides rather than the typical urea products. researchgate.net This suggests that the ortho-hydroxyl group, even when protected, can mediate alternative reaction pathways. A deeper mechanistic investigation into these transformations is warranted.
Tandem Reactions: The bifunctional nature of this compound could be exploited in tandem or cascade reactions, where an initial reaction at one site triggers a subsequent transformation at the other, allowing for the rapid construction of complex molecules.
Exploration of Catalytic Systems for Controlled Transformations
Catalysis is essential for unlocking the full synthetic potential of this compound by enabling selective and efficient transformations. catalysis.blog The development of bespoke catalytic systems could allow chemists to precisely control which functional group reacts and to steer reactions toward desired products.
Future directions in catalysis include:
Selective Catalysis: Designing catalysts that can differentiate between the nucleophilic hydroxyl group and the electrophilic isocyanate group. For instance, a Lewis acid might activate the isocyanate towards a weak nucleophile while a base activates the phenol (B47542) for O-alkylation, with the catalyst ensuring chemoselectivity.
Advanced Heterogeneous Catalysts: Exploring the use of modern solid-state catalysts, such as nano-catalysts (e.g., Cu@C2N) or bimetallic systems (e.g., Pd-In), could offer high efficiency, selectivity, and recyclability. mdpi.comrsc.org Such catalysts could be particularly valuable for greening the synthesis and subsequent transformations of this compound.
pH-Switched Catalysis: The acidic nature of the phenolic proton (predicted pKa ~10) suggests that pH could be used as a switch to modulate the compound's reactivity or a catalyst's activity. vulcanchem.comrsc.org A catalytic system could be designed to be active only within a specific pH range, allowing for temporal control over the reaction.
Biocatalysis: The use of enzymes (biocatalysts) for transformations is a cornerstone of green chemistry. researchgate.net Screening for enzymes that can selectively acylate the hydroxyl group or catalyze additions to the isocyanate group under mild, aqueous conditions is a promising, albeit challenging, research avenue.
Advanced Theoretical Modeling to Predict and Understand Complex Reaction Networks
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like this compound. Theoretical modeling can offer insights into reaction mechanisms, transition states, and electronic structures that are difficult to obtain experimentally.
Future theoretical studies could focus on:
Mapping Reaction Landscapes: Using high-level computational methods like Density Functional Theory (DFT) or post-Hartree-Fock methods (e.g., CASPT2) to map the potential energy surfaces for competing reactions, such as intramolecular cyclization versus intermolecular polymerization. researchgate.net This can help predict reaction outcomes under various conditions.
Understanding Electronic and Steric Effects: Quantifying the electronic influence of the hydroxyl group on the electrophilicity of the isocyanate carbon and the steric hindrance it imposes on approaching nucleophiles. vulcanchem.com
In Silico Catalyst Design: Modeling the interaction between this compound and potential catalysts to predict binding affinities and transition state energies. This computational screening can guide the rational design and selection of optimal catalysts for specific transformations, saving significant experimental effort.
Kinetic Simulations: Detailed kinetic studies, supported by theoretical calculations, could help optimize reaction conditions for industrial processes, such as the curing of polyurethanes derived from this compound. vulcanchem.com
Investigation of its Role in Bio-inspired or Biologically Relevant Syntheses
The structural motifs accessible from this compound are relevant to medicinal chemistry and the synthesis of biologically active compounds. The 2-benzoxazolinone core, for example, is a key component of various pharmaceuticals.
Future research in this area should explore:
Synthesis of Privileged Scaffolds: Developing controlled and efficient methods to use this compound as a key building block for synthesizing libraries of 2-benzoxazolinone derivatives and other heterocycles for biological screening.
Modification of Known Drugs: The isocyanate functionality is a powerful tool for modifying existing drugs that contain nucleophilic groups (e.g., amines, alcohols). As demonstrated with related compounds, this approach can be used to create novel derivatives of molecules like aspirin (B1665792) or amantadine, potentially leading to new therapeutic properties. researchgate.net
Precursors for Bioactive Ureas: The reaction of this compound with amines yields ureas containing a phenolic hydroxyl group. Such ureas are of interest as potential enzyme inhibitors, for instance, targeting enzymes like cyclooxygenase (COX) or soluble epoxide hydrolase (sEH). researchgate.net The phenolic group provides an additional site for hydrogen bonding, which could enhance binding affinity and selectivity.
Bio-conjugation: The reactivity of the isocyanate group could be harnessed for bioconjugation applications, linking this compound-derived moieties to proteins or other biomolecules, although the stability in aqueous media would be a critical challenge to overcome.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
